molecular formula C8H8BrN3 B12983190 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B12983190
M. Wt: 226.07 g/mol
InChI Key: RMWMJGCOLFCRNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, solvent choice, and purification processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or alkyne-linked products .

Scientific Research Applications

5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential inhibitory effects on various enzymes and receptors.

    Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.

    Industrial Applications: It is used in the development of new materials and as an intermediate in organic synthesis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C8H8BrN3/c1-4-2-5-3-6(9)7(10)12-8(5)11-4/h2-3H,1H3,(H3,10,11,12)

InChI Key

RMWMJGCOLFCRNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2N1)N)Br

Origin of Product

United States

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